![molecular formula C20H23N3O5S2 B2765934 4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide CAS No. 1040703-12-5](/img/structure/B2765934.png)
4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that features several functional groups, including sulfonamide and thienopyrazine rings. These groups are known for their significant biological and chemical activities, making this compound of great interest in various research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the thienopyrazine core, followed by the introduction of the phenyl group and the sulfonamide moiety. Key steps include:
Formation of the thienopyrazine ring: This is usually achieved through a cyclization reaction involving dioxothiophenes and hydrazine derivatives.
Introduction of the phenyl group: This can be done via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Attachment of the sulfonamide group: This typically involves the reaction of a sulfonyl chloride with an amine group to form the sulfonamide linkage.
Industrial Production Methods: Industrial production scales up these reactions using optimized catalysts, solvents, and reaction conditions to ensure high yield and purity. Techniques like flow chemistry and continuous synthesis might be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the sulfur atom, forming sulfone derivatives.
Reduction: Reduction can occur at the nitro groups, converting them to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Uses reagents like hydrogen peroxide or organic peroxides under mild conditions.
Reduction: Utilizes agents such as palladium on carbon (Pd/C) with hydrogen gas or other hydride donors.
Substitution: Typically involves strong acids or bases, depending on the desired substitution pattern.
Major Products:
Oxidation products: Sulfone derivatives.
Reduction products: Amines.
Substitution products: Variously substituted aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules for materials science and pharmaceuticals.
Biology: In biological research, it can serve as a probe for studying enzyme activities or as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the synthesis of dyes, polymers, and other industrially relevant materials due to its versatile chemical structure.
作用機序
The exact mechanism of action depends on the specific application, but generally, the compound can interact with various molecular targets:
Enzyme inhibition: The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition.
Receptor binding: The aromatic and heterocyclic rings can facilitate interactions with biological receptors, influencing cellular signaling pathways.
類似化合物との比較
Sulfanilamide: A simpler sulfonamide antibiotic with less structural complexity.
Sulfadiazine: Another sulfonamide with a pyrimidine ring, used primarily as an antimicrobial agent.
特性
IUPAC Name |
4-[2-(3,6,6-trioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c21-30(27,28)17-8-6-15(7-9-17)10-11-22-12-20(24)23(16-4-2-1-3-5-16)19-14-29(25,26)13-18(19)22/h1-9,18-19H,10-14H2,(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAHOEKCSCODBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
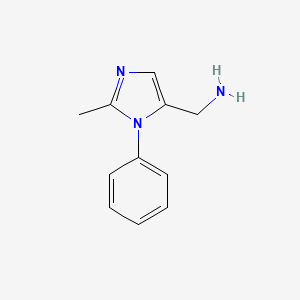
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2765853.png)
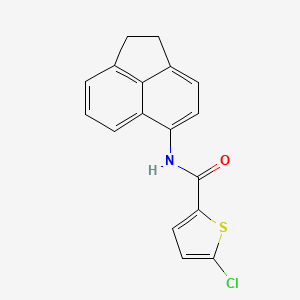
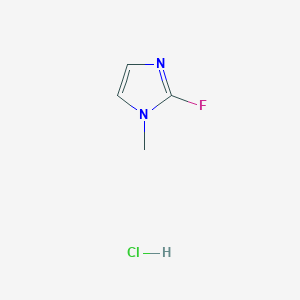
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide](/img/structure/B2765857.png)
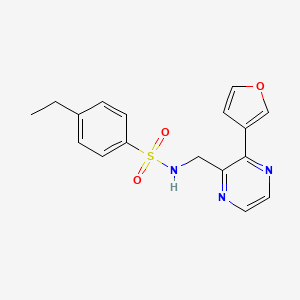
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2765861.png)
![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2765864.png)
![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)
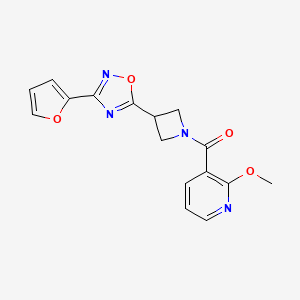
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)

![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2765874.png)
